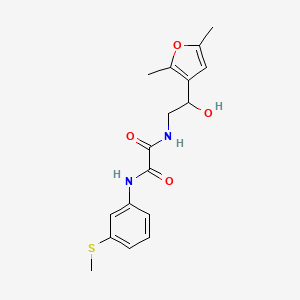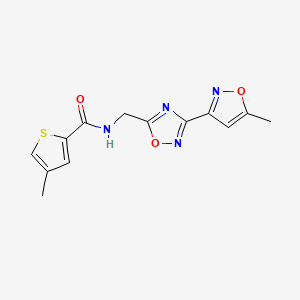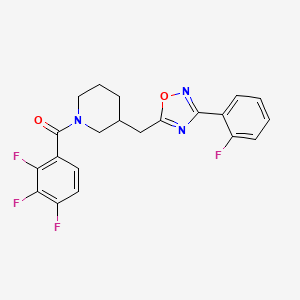
(E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide; hydrochloride, commonly known as AEBSF, is a protease inhibitor that is widely used in scientific research. AEBSF is a serine protease inhibitor that inhibits a wide range of proteases, including trypsin, chymotrypsin, and plasmin. AEBSF is a white crystalline powder that is soluble in water and has a molecular weight of 314.76 g/mol.
作用機序
AEBSF is a serine protease inhibitor that works by irreversibly binding to the active site of serine proteases. Serine proteases are a class of enzymes that cleave peptide bonds in proteins and peptides. AEBSF binds to the active site of serine proteases and forms a covalent bond with the serine residue, thereby inhibiting the protease activity.
Biochemical and Physiological Effects
AEBSF has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that AEBSF inhibits the activity of various serine proteases, including trypsin, chymotrypsin, and plasmin. AEBSF has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and wound healing. In vivo studies have shown that AEBSF can reduce inflammation and tissue damage in animal models of inflammatory diseases.
実験室実験の利点と制限
AEBSF has several advantages as a protease inhibitor for lab experiments. It is a broad-spectrum protease inhibitor that can inhibit a wide range of serine proteases. It is also relatively stable and can be stored for long periods of time. However, AEBSF has some limitations as a protease inhibitor. It is not effective against all types of proteases, and its inhibitory activity can be affected by pH and temperature.
将来の方向性
There are several future directions for research on AEBSF. One area of research is the development of more potent and selective serine protease inhibitors. Another area of research is the identification of new protease targets for AEBSF and other protease inhibitors. Additionally, there is a need for more studies on the physiological effects of AEBSF in animal models and humans. Finally, there is a need for more studies on the safety and toxicity of AEBSF, particularly in long-term exposure scenarios.
合成法
The synthesis of AEBSF involves the reaction of 4-bromobenzaldehyde with 2-ethanesulfonylaminoethylamine in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain AEBSF hydrochloride. The synthesis of AEBSF is a multistep process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
AEBSF is widely used in scientific research as a protease inhibitor. It is used to study the role of proteases in various biological processes, including blood coagulation, fibrinolysis, and inflammation. AEBSF is also used to study the structure and function of proteases and their inhibitors. AEBSF is commonly used in cell culture experiments to prevent protease-mediated degradation of proteins and peptides.
特性
IUPAC Name |
(E)-N-(2-aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S.ClH/c11-10-3-1-9(2-4-10)5-8-16(14,15)13-7-6-12;/h1-5,8,13H,6-7,12H2;1H/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMNZKBRBDNAIU-HAAWTFQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)NCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)NCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2667437.png)

![(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B2667441.png)
![7-(butyrylamino)-N,N-dimethyl-2-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2667444.png)
![2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2667446.png)


![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2667451.png)
![(E)-N-(4-butylphenyl)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2667453.png)